Anti-Hepatocellular Carcinoma Potency: Compound 6h vs. Sorafenib and In-Class Analogs in HepG2 Cell Viability
NOTE: Direct confirmation that CAS 1421459-67-7 maps to Compound 6h in the Zhang et al. (2022) study requires verification from the full-text supporting information (table of compound structures). If identity is confirmed, the target compound (as Compound 6h) exhibited the best anti-hepatocellular carcinoma activity within its 6-series sub-library, with an IC50 of 5.62 μM against HepG2 cells [1]. This potency ranked it as the most active compound among all synthesized thiazolyl-urea derivatives in that study, outperforming other 6-series analogs bearing different aryl-urea substituents. By comparison, the clinical standard Sorafenib served as the design template from which the series was optimized for improved druggability [1].
| Evidence Dimension | Cytotoxicity / Antiproliferative activity against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 5.62 μM (as Compound 6h, identity pending confirmation via full-text supplementary data) |
| Comparator Or Baseline | Other 6-series thiazolyl-urea analogs: lower anti-HCC activity (specific IC50 values for individual analogs not publicly extractable from abstract/summary); Sorafenib: clinical multi-kinase inhibitor used as structural design inspiration |
| Quantified Difference | Compound 6h exhibited the best anti-HCC activity in the series; exact fold-difference over next-best analog not extractable without full supplementary data |
| Conditions | HepG2 human hepatocellular carcinoma cell line; cell viability assay; Medicinal Chemistry Research (2022) study by Zhang et al. |
Why This Matters
For procurement decisions in HCC-focused research programs, confirming whether CAS 1421459-67-7 is the top-performing analog (Compound 6h) from the Zhang 2022 series is critical, as it directly determines whether the compound provides the best available potency within this chemotype.
- [1] Zhang Z-H, Zeng B-F, Song Z-X, Yang Y-Y, Zhang K-Y, Du X, Zhang L-L, Cai D. Synthesis and biological evaluation of new thiazolyl-urea derivatives as potential dual C-RAF/FLT3 inhibitors. Medicinal Chemistry Research. 2022;31:1862-1874. DOI: 10.1007/s00044-022-02971-2. View Source
